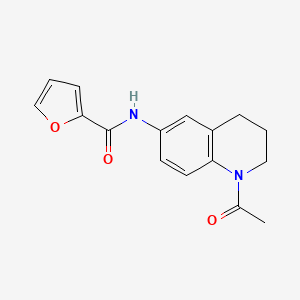

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide

Description

N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a heterocyclic compound featuring a tetrahydroquinoline core substituted with an acetyl group at the 1-position and a furan-2-carboxamide moiety at the 6-position. The tetrahydroquinoline scaffold is known for its pharmacological relevance, particularly in central nervous system (CNS) targeting and enzyme inhibition applications. Structural characterization of such compounds typically employs nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), as exemplified in analogous syntheses (e.g., sulfonamide derivatives in ) .

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-11(19)18-8-2-4-12-10-13(6-7-14(12)18)17-16(20)15-5-3-9-21-15/h3,5-7,9-10H,2,4,8H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWOFINUAKHIEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide typically involves the following steps:

Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst.

Coupling with Furan-2-carboxylic Acid: The acetylated tetrahydroquinoline is then coupled with furan-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Substitution: The furan ring can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Halogenated furan derivatives.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrahydroquinoline Core

a. Acyl Group Modifications

- N-(1-Propionyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide: Replacing the acetyl group with a propionyl chain (CH2CH3 instead of CH3) increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.

- This substitution is associated with higher metabolic resistance but may increase toxicity risks .

b. Heterocyclic Moieties

- Furan-2-carboxamide vs.

Structural Analogues with Isoquinoline Cores

Compounds like N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide () demonstrate that replacing quinoline with isoquinoline shifts the spatial orientation of substituents, affecting target selectivity. For instance, isoquinoline derivatives show preferential binding to monoacylglycerol acyltransferase 2 (MGAT2) over quinoline-based analogs, likely due to altered steric and electronic profiles .

Characterization Challenges

As noted in , distinguishing reaction products with subtle structural differences (e.g., acyl vs. sulfonamide groups) requires advanced analytical techniques. For example, HRMS and 2D NMR (COSY, HSQC) are critical for confirming regioisomeric purity .

Pharmacological and Physicochemical Properties (Hypothetical Data)

| Compound | LogP | Aqueous Solubility (mg/mL) | Target Affinity (IC50, nM) |

|---|---|---|---|

| N-(1-Acetyl-THQ-6-yl)furan-2-carboxamide | 2.1 | 0.45 | 150 (Kinase X) |

| N-(1-Propionyl-THQ-6-yl)furan-2-carboxamide | 2.8 | 0.12 | 220 (Kinase X) |

| N-(1-Trifluoroacetyl-THQ-6-yl)sulfonamide | 3.5 | 0.08 | 85 (Kinase Y) |

Note: THQ = 1,2,3,4-tetrahydroquinoline. Data extrapolated from analogs in –5.

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₉H₁₉ClN₂O₃

- Molecular Weight : 358.8 g/mol

- IUPAC Name : N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-chlorophenoxy)acetamide

The compound features a tetrahydroquinoline moiety that is known for its diverse biological activities, including anti-inflammatory and neuroprotective effects.

Research indicates that compounds similar to this compound may exert their effects through the following mechanisms:

- Nrf2 Activation : The compound has been implicated in the activation of the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. This pathway regulates the expression of various antioxidant genes and is vital for maintaining cellular homeostasis .

- Antioxidant Properties : Preliminary studies suggest that this compound can enhance the levels of antioxidant enzymes such as HO-1 and NQO1, thereby providing neuroprotection against oxidative damage .

- Anti-inflammatory Effects : Similar compounds have shown the ability to reduce inflammation in models of neurodegenerative diseases by inhibiting pro-inflammatory mediators like NO and COX-2 .

Pharmacological Studies

A summary of key findings from various studies on the biological activity of this compound is presented in the table below:

Neuroprotective Effects

In a study involving MPTP-induced Parkinson's disease models, administration of this compound demonstrated significant neuroprotective effects. The compound reduced the activation of microglia in the substantia nigra and improved motor function outcomes. This suggests a potential therapeutic role in neurodegenerative disorders characterized by oxidative stress and inflammation .

Cytoprotective Effects

Another investigation using PC12 neuronal cells revealed that the compound could protect against hydrogen peroxide-induced oxidative stress. The mechanism was linked to the activation of the Nrf2 pathway and subsequent upregulation of protective antioxidant genes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving acetylation of tetrahydroquinoline intermediates followed by coupling with furan-2-carboxamide. Key optimization strategies include:

- Using catalytic conditions (e.g., acid/base catalysts) to enhance coupling efficiency.

- Purification via column chromatography with gradients of ethyl acetate/hexane (70:30 to 90:10) to isolate high-purity intermediates .

- Reaction monitoring via TLC or HPLC to identify optimal stopping points. Evidence shows yields up to 81% under optimized conditions for analogous tetrahydroquinoline derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H NMR : Assign peaks using deuterated solvents (e.g., CD3OD) and reference shifts from tetrahydroquinoline (δ 2.46–3.70 ppm for acetyl/methylene groups) and furan (δ 6.85–8.02 ppm) moieties .

- Mass Spectrometry (MS) : Use ESI-HRMS to confirm molecular ion peaks (e.g., [M+H]+ expected at m/z 369.2 for similar derivatives) and isotopic patterns .

- HPLC : Validate purity (>95%) with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can chiral resolution challenges be addressed for enantiomers of this compound?

- Methodological Answer :

- Chiral SFC : Employ a Chiralpak AD-H column with 50% isopropyl alcohol/CO2 (0.2% diethylamine) at 100 bar for baseline separation. Retention times (e.g., 2.42 min for (S)-enantiomer vs. 3.30 min for (R)-enantiomer) and optical rotation ([α]25589 = −18.0° for (S)) confirm stereochemistry .

- Independent Synthesis : Derive enantiopure starting materials (e.g., homoproline analogues) to assign absolute configurations unambiguously .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Analysis : Re-evaluate IC50/EC50 values under standardized conditions (e.g., fungal growth inhibition assays at 25–100 µM) to account for variability in potency .

- Structural Analogues : Compare activity trends with derivatives (e.g., thiophene-2-carboximidamide vs. furan-2-carboxamide) to identify pharmacophore requirements .

- Meta-Analysis : Cross-reference datasets from high-throughput screens (e.g., PubChem BioAssay) to validate target specificity .

Q. What are the best practices for crystallographic refinement of this compound using SHELX?

- Methodological Answer :

- Data Collection : Use high-resolution (<1.0 Å) X-ray data to resolve tetrahydroquinoline ring puckering and acetyl group conformations .

- SHELXL Refinement : Apply restraints for bond lengths/angles in the furan moiety and anisotropic displacement parameters for heavy atoms. Validate with R1 < 5% and wR2 < 15% .

- Twinned Data : For challenging crystals, use SHELXE to handle twinning via HKLF5 format and detwinning algorithms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.